2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile
Description
This compound belongs to the pyrido[2,3-d]pyrimidine class, a heterocyclic system with fused pyridine and pyrimidine rings. Key structural features include:
- An acetonitrile group at position 1, contributing to electronic modulation and metabolic stability.
- A 2,4-dioxo motif, which may facilitate hydrogen bonding with biological targets.
Its synthesis likely involves condensation of substituted pyrimidine precursors with acetonitrile derivatives under basic conditions, analogous to methods in and .
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O2/c17-12-5-3-11(4-6-12)10-21-15(22)13-2-1-8-19-14(13)20(9-7-18)16(21)23/h1-6,8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLECEBCWJKCHBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 432.4 g/mol. The compound features a pyrido[2,3-d]pyrimidine core structure, which is known for its diverse pharmacological properties.
Antitumor Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antitumor activity. In studies evaluating the cytotoxic effects against various cancer cell lines (such as NCI-H1975 and A549), compounds similar to the one demonstrated varying degrees of efficacy. For instance:
- IC50 Values : The compound's IC50 values were assessed in vitro against multiple cell lines. A related compound showed an IC50 of 13 nM for EGFR L858R/T790M inhibition, indicating potent antitumor properties and selectivity over wild-type EGFR .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| B1 | H1975 | 13 |
| B2 | A549 | 15.629 |
| B8 | H1975 | 0.297 |
The mechanism of action involves the inhibition of specific kinases associated with cancer progression. The compound likely interacts with the epidermal growth factor receptor (EGFR), disrupting signaling pathways crucial for tumor growth and survival. This interaction is supported by molecular docking studies that suggest favorable binding affinities to target proteins.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications to the pyrido[2,3-d]pyrimidine structure can significantly enhance biological activity. Substituents such as fluorophenyl groups have been shown to improve potency against cancer cell lines by facilitating better binding to target enzymes.
Case Studies
Several case studies have documented the biological evaluation of pyrido[2,3-d]pyrimidine derivatives:
- Study on EGFR Inhibitors : A comprehensive study synthesized various derivatives and evaluated their inhibitory effects on EGFR kinases. Compounds with specific substitutions exhibited enhanced cytotoxicity against resistant cancer cell lines .
- Cytotoxicity Assays : Using the MTT assay method, researchers assessed the viability of cancer cells post-treatment with the compound. Results indicated that certain derivatives led to significant reductions in cell viability compared to controls .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Functional Differences
Key Comparisons:
Core Structure Variations: The target compound’s pyrido[2,3-d]pyrimidine core differs from pyrido[3,4-d]pyrimidinones (–3) in ring fusion positions, altering electronic distribution and steric accessibility.
Substituent Effects :
- The 4-fluorophenylmethyl group in the target compound likely improves blood-brain barrier penetration compared to SEM-protected () or piperazinyl () groups.
- Acetonitrile may confer metabolic stability over hydrolytically labile groups like esters or amides in other analogs.
Synthetic Complexity: The target compound’s synthesis appears less complex than chromenone hybrids () or acrylamide derivatives (), which require multi-step functionalization.
Biological Activity: While direct data for the target compound is lacking, pyrido[2,3-d]pyrimidines are established kinase inhibitors. The fluorophenyl group may target EGFR or VEGFR kinases, similar to ’s antiproliferative compound .
Research Findings and Implications
- Solubility and Bioavailability : The target compound’s lower molecular weight (~340–360 g/mol) compared to –6 derivatives (~500–600 g/mol) may favor oral bioavailability. However, the absence of polar groups (e.g., sulfonamide in ) could limit aqueous solubility .
- Kinase Selectivity : Structural analogs with pyrido[2,3-d]pyrimidine cores show selectivity for tyrosine kinases. The 4-fluorophenyl group may enhance affinity for fluorophilic kinase pockets, as seen in EGFR inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
